5-Fluoro-2-methyl-indol-1-ylamine 5-Fluoro-2-methyl-indol-1-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13853783
InChI: InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3
SMILES:
Molecular Formula: C9H9FN2
Molecular Weight: 164.18 g/mol

5-Fluoro-2-methyl-indol-1-ylamine

CAS No.:

Cat. No.: VC13853783

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methyl-indol-1-ylamine -

Specification

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
IUPAC Name 5-fluoro-2-methylindol-1-amine
Standard InChI InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3
Standard InChI Key RQZGVDLKNLKQDQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1N)C=CC(=C2)F

Introduction

Structural and Chemical Properties of 5-Fluoro-2-methyl-indol-1-ylamine

Molecular Architecture

The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. In 5-fluoro-2-methyl-indol-1-ylamine:

  • Position 1: A primary amine (-NH₂) substituent enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

  • Position 2: A methyl group (-CH₃) introduces steric bulk, which may influence binding selectivity and metabolic stability.

  • Position 5: A fluorine atom (-F) modulates electronic properties, increasing lipophilicity and resistance to oxidative degradation.

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes or receptors, a common mechanism among bioactive indoles .

Physicochemical Characteristics

Based on computational predictions and comparisons to similar indoles:

  • LogP (octanol-water partition coefficient): ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The amine group (pKa ~4.5–5.5) is partially protonated at physiological pH, enhancing solubility in aqueous environments.

  • Hydrogen bond donors/acceptors: 1 donor (NH₂) and 3 acceptors (N of indole, F, and NH₂), aligning with Lipinski’s rule of five for drug-likeness .

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

Two primary pathways emerge for synthesizing 5-fluoro-2-methyl-indol-1-ylamine:

Pathway A: Fischer Indole Synthesis

  • Starting materials: 4-fluoro-2-methylphenylhydrazine and a ketone (e.g., acetaldehyde).

  • Cyclization: Acid-catalyzed cyclization forms the indole ring.

  • Functionalization: Introduction of the amine group via nitration followed by reduction.

Pathway B: Buchwald-Hartwig Amination

  • Starting material: 5-fluoro-2-methylindole.

  • Amination: Palladium-catalyzed coupling with ammonia or an ammonia surrogate introduces the -NH₂ group at position 1 .

Challenges and Solutions

  • Regioselectivity: Fluorine’s electron-withdrawing effect may direct electrophilic substitution to position 4 or 6. Using directing groups (e.g., boronates) could improve positional control.

  • Amine stability: Protecting groups (e.g., Boc) may prevent oxidation during synthesis.

Biological Activity and Mechanism of Action

Neuropharmacological Applications

  • Serotonin receptor modulation: The indole scaffold is structurally similar to serotonin, suggesting potential antidepressant or anxiolytic effects.

  • MAO inhibition: Fluorinated indoles may inhibit monoamine oxidase, increasing neurotransmitter levels .

Comparative Analysis of Indole Derivatives

The table below contrasts 5-fluoro-2-methyl-indol-1-ylamine with structurally related compounds:

CompoundSubstituentsBiological ActivityLogP
5-Fluoro-2-methyl-indol-1-ylamine1-NH₂, 2-CH₃, 5-FKinase inhibition (hypothetical)1.9
5-Fluoroindole5-FAntiviral, anticancer2.1
6-Fluoroindole6-FAntimicrobial2.0
4-Fluoro-2-methyl-indol-5-amine5-NH₂, 2-CH₃, 4-FAnti-inflammatory1.8

Applications in Drug Discovery

Lead Compound Optimization

  • SAR studies: Systematic variation of substituents at positions 1, 2, and 5 could optimize potency and pharmacokinetics.

  • Prodrug design: Esterification of the amine group may enhance oral bioavailability.

Targeted Therapies

  • Oncology: Potential use in combination therapies with checkpoint inhibitors or DNA-damaging agents.

  • Neurology: Development of dual-acting agents for neurodegenerative diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator